molecular formula C8H14N2O4 B048900 (2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid CAS No. 114826-78-7

(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B048900
M. Wt: 202.21 g/mol
InChI Key: GUJHBRNJWPULMB-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid, commonly known as AHP, is a chiral amino acid that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. AHP is a derivative of the natural amino acid hydroxyproline and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of AHP is not fully understood. AHP is believed to interact with various enzymes and receptors in the body, leading to changes in their activity and function. AHP-containing peptides have been shown to exhibit enhanced binding affinity and selectivity towards their target receptors, leading to improved therapeutic efficacy.

Biochemical And Physiological Effects

AHP-containing peptides have been shown to exhibit various biochemical and physiological effects, including improved stability, potency, and selectivity. AHP-containing peptides have also been shown to exhibit improved pharmacokinetic properties, such as increased half-life and reduced clearance.

Advantages And Limitations For Lab Experiments

The advantages of using AHP-containing peptides in lab experiments include enhanced stability, potency, and selectivity, as well as improved pharmacokinetic properties. The limitations of using AHP-containing peptides in lab experiments include the cost and complexity of synthesis, as well as the limited availability of commercial sources.

Future Directions

For the study of AHP include the development of novel synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its interactions with various enzymes and receptors in the body.

Synthesis Methods

AHP can be synthesized using various methods, including the Strecker synthesis, Mannich reaction, and reductive amination. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired product. The Mannich reaction involves the reaction of aldehydes or ketones with primary amines and formaldehyde, followed by acid-catalyzed dehydration to yield the desired product. Reductive amination involves the reaction of aldehydes or ketones with primary amines in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to yield the desired product. Each method has its advantages and limitations, and the choice of method depends on the desired yield, purity, and cost-effectiveness.

Scientific Research Applications

AHP has been extensively studied for its potential applications in the field of drug discovery and development. AHP is a chiral amino acid that can be used as a building block for the synthesis of novel peptides and peptidomimetics. AHP-containing peptides have been shown to exhibit enhanced stability, potency, and selectivity compared to their non-AHP-containing counterparts. AHP-containing peptides have been investigated for their potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

114826-78-7

Product Name

(2R,4S,5S)-5-Acetamido-4-hydroxypiperidine-2-carboxylic acid

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2R,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7+/m1/s1

InChI Key

GUJHBRNJWPULMB-VQVTYTSYSA-N

Isomeric SMILES

CC(=O)N[C@H]1CN[C@H](C[C@@H]1O)C(=O)O

SMILES

CC(=O)NC1CNC(CC1O)C(=O)O

Canonical SMILES

CC(=O)NC1CNC(CC1O)C(=O)O

synonyms

2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI)

Origin of Product

United States

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